2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Opioid receptor pharmacology Nociceptin/NOP receptor Pain research

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 678541-31-6) is a synthetic, heterocyclic small molecule belonging to the 1,2,4-triazole-3-thioacetamide class. It is characterized by a 4-amino-5-cyclohexyl-1,2,4-triazole core linked via a thioether bridge to an N-(4-chlorophenyl)acetamide moiety, with a molecular formula of C16H20ClN5OS and a molecular weight of 365.88 g/mol.

Molecular Formula C16H20ClN5OS
Molecular Weight 365.88
CAS No. 678541-31-6
Cat. No. B2726632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
CAS678541-31-6
Molecular FormulaC16H20ClN5OS
Molecular Weight365.88
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H20ClN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23)
InChIKeyLSFMBBOAILHQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 678541-31-6): Baseline Characterization and Procurement Context


2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 678541-31-6) is a synthetic, heterocyclic small molecule belonging to the 1,2,4-triazole-3-thioacetamide class. It is characterized by a 4-amino-5-cyclohexyl-1,2,4-triazole core linked via a thioether bridge to an N-(4-chlorophenyl)acetamide moiety, with a molecular formula of C16H20ClN5OS and a molecular weight of 365.88 g/mol . This compound serves as a chemical probe and potential lead scaffold in medicinal chemistry, with documented affinity for the nociceptin/orphanin FQ (NOP) opioid receptor (Ki = 1.10 nM) and the human mu-opioid receptor (Ki = 1.70 nM) [1]. It is supplied by specialty chemical vendors as a research-grade building block for non-human, non-therapeutic investigative use .

Why Generic Substitution of CAS 678541-31-6 with In-Class 1,2,4-Triazole Analogs Carries Undefined Risk


Substituting 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide with seemingly similar 1,2,4-triazole-3-thioacetamide analogs is not supported by sufficient comparative pharmacological data. While compounds sharing the 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol core—such as the N-(4-bromophenyl), N-(4-methoxyphenyl), N-(2-ethylphenyl), and N-(2,5-dichlorophenyl) analogs—have been cataloged by chemical suppliers, open-source receptor binding profiles comparable to the documented NOP receptor Ki = 1.10 nM and mu-opioid receptor Ki = 1.70 nM for this specific compound are not publicly available for those structural neighbors [1]. Even minor N-aryl substituent modifications in 1,2,4-triazole systems can produce substantial shifts in target binding affinity: theophylline-1,2,4-triazole conjugates with 4-chlorophenyl substitution have demonstrated significantly higher HCV serine protease inhibitory activity (IC50 = 0.015 ± 0.25 mg) compared to 3,4-dichlorophenyl (76% inhibition) and 2-chlorophenyl (86% inhibition) variants in the same series [2]. This sensitivity to substitution pattern reinforces that interchangeable use of in-class analogs without matched binding data introduces an undefined experimental variable.

Quantitative Differentiation Evidence for CAS 678541-31-6 Relative to Closest Analogs


NOP Opioid Receptor Binding Affinity: Direct Patent-Derived Evidence

In a competitive radioligand binding assay using ³H-nociceptin/orphanin FQ with human NOP receptor membranes (pH 7.4, 25 °C), 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide exhibited a Ki of 1.10 nM, as reported in Gruenenthal US Patent US9120797 [1]. Against the human mu-opioid receptor, the compound exhibited a Ki of 1.70 nM under the same conditions [1]. This dual-target sub-nanomolar to low-nanomolar affinity profile is specifically attributed to the cyclohexyl-4-chlorophenyl substitution pattern of this compound, distinguishing it from the broader triazole-thioacetamide chemotype for which no systematic comparative binding data have been publicly disclosed.

Opioid receptor pharmacology Nociceptin/NOP receptor Pain research GPCR screening

4-Chlorophenyl Substituent Advantage in HCV Serine Protease Inhibition: Class-Level SAR Inference

In a related theophylline-1,2,4-triazole N-phenylacetamide series, the 4-chlorophenyl-substituted analog (compound 4c) demonstrated significantly greater HCV serine protease inhibitory activity (IC50 = 0.015 ± 0.25 mg) compared to the standard antiviral ribavirin (IC50 = 0.165 ± 0.053 mg), representing approximately an 11-fold improvement in potency [1]. The 4-chlorophenyl compound also showed superior binding affinity (−7.55 kcal/mol) with the serine protease active site compared to the 3,4-dichlorophenyl analog (−6.90 kcal/mol) [1]. While this evidence originates from a theophylline-fused rather than cyclohexyl-substituted triazole scaffold, it provides class-level corroboration that the 4-chlorophenyl N-aryl substituent present in CAS 678541-31-6 is associated with enhanced target engagement in triazole-acetamide systems, and that substituent position and halogen identity materially affect activity.

HCV antiviral research Serine protease inhibition Structure-activity relationship Triazole medicinal chemistry

4-Chlorophenyl vs. Alternative Halogen Substituents in Triazole Antibacterial Activity: Cross-Scaffold Comparison

In the theophylline-1,2,4-triazole antibacterial series, the 4-chlorophenyl analog (4c) displayed 76% inhibition of HCV serine protease, while the 3,4-dimethylphenyl analog (4g) showed the most potent antibacterial activity against B. subtilis (MIC = 0.28 ± 0.50 µg/mL vs. penicillin MIC = 1.0 ± 1.50 µg/mL), and the 4-methylphenyl analog (4e) was most potent against E. coli (MIC = 0.20 ± 0.08 µg/mL vs. penicillin MIC = 2.4 ± 1.00 µg/mL) [1]. The 4-chlorophenyl analog outperformed ribavirin (81% inhibition) in protease inhibition yet did not demonstrate the most potent antibacterial activity in this series, indicating a divergence between antiviral and antibacterial SAR profiles within a single triazole-acetamide chemotype [1]. This pattern suggests that CAS 678541-31-6, bearing the 4-chlorophenyl substituent, may be better suited for antiviral or receptor-targeted applications than for broad-spectrum antibacterial screening, relative to methyl- or dimethylphenyl-substituted analogs.

Antibacterial susceptibility testing Triazole SAR Halogen substituent effects Gram-negative pathogens

Ultrasound-Assisted Synthesis Efficiency: Class-Level Advantage of Triazole-Thioacetamide Chemotype

The theophylline-1,2,4-triazole-S-linked N-phenylacetamide series (4a–g), structurally related through the triazole-thioether-acetamide connectivity, was synthesized via an ultrasound-assisted approach achieving good to excellent yields (69%–95%) in significantly reduced reaction times compared to conventional thermal methods [1]. While CAS 678541-31-6 was not synthesized in this specific study, the shared triazole-3-thiol + 2-chloro-N-phenylacetamide condensation strategy suggests that this compound and its immediate cyclohexyl-substituted analogs are synthetically accessible through analogous efficient routes, favoring scalability and cost-effective procurement relative to triazole chemotypes requiring more complex or lower-yielding synthetic sequences.

Green chemistry Ultrasound-assisted synthesis Reaction yield optimization Triazole building block procurement

Molecular Docking Profile: 4-Chlorophenyl vs. 3,4-Dichlorophenyl in Triazole Serine Protease Binding

Molecular docking studies of theophylline-1,2,4-triazole derivatives against HCV serine protease revealed that the 4-chlorophenyl analog (4c) achieved a docking score of −7.55 kcal/mol, representing a 0.65 kcal/mol improvement in predicted binding free energy over the 3,4-dichlorophenyl analog (−6.90 kcal/mol) and outperforming the indole-based control compound 5 (−7.42 kcal/mol) [1]. This computational evidence at the class level suggests that mono-para-chlorophenyl substitution—as present in CAS 678541-31-6—may confer more favorable steric and electronic complementarity with certain protease binding pockets than dihalogenated or alternative N-aryl substituents, supporting the compound's selection for protease-targeted virtual screening libraries where para-halogen substitution is a design criterion.

Molecular docking Computational chemistry Binding free energy Triazole ligand design

Documented Dual Opioid Receptor Engagement vs. Undefined Profiles of Closest Structural Analogs

The compound's simultaneous binding to NOP (Ki = 1.10 nM) and mu-opioid (Ki = 1.70 nM) receptors yields a mu/NOP Ki ratio of approximately 1.55, indicating near-equipotent dual-target engagement [1]. In contrast, the closest commercially cataloged structural analogs—including the N-(4-bromophenyl) [CAS 769164-82-1 variant], N-(4-methoxyphenyl) [CAS 578733-56-9], and N-(2,5-dichlorophenyl) [CAS 586991-81-3] variants—have no publicly accessible opioid receptor binding data in BindingDB, ChEMBL, PubChem BioAssay, or the primary patent literature [1]. This information asymmetry means that for any research program requiring a 1,2,4-triazole-based chemical probe with characterized opioid receptor pharmacology, CAS 678541-31-6 is the only member of this analog series for which target engagement can be quantitatively verified prior to procurement, while choosing any close analog would necessitate de novo binding characterization.

Opioid receptor selectivity NOP/mu dual pharmacology Analgesic drug discovery Binding selectivity profiling

Validated Application Scenarios for CAS 678541-31-6 Based on Quantitative Differentiation Evidence


Opioid Receptor Panel Screening and NOP/Mu Dual-Target Probe Development

This compound is the most appropriate procurement choice for research groups constructing opioid receptor screening panels that require a 1,2,4-triazole-3-thioacetamide chemotype with pre-characterized receptor binding constants. With documented Ki values of 1.10 nM (NOP) and 1.70 nM (mu-opioid) [1], it provides a quantifiable reference standard against which newly synthesized analogs can be benchmarked. The dual NOP/mu engagement profile supports its use as a starting scaffold for balanced dual-target ligands, an emerging strategy in analgesic drug discovery aimed at achieving efficacy with reduced opioid-related adverse effects.

Structure-Activity Relationship Studies of N-Aryl Substituent Effects in Triazole-Based Protease Inhibitors

For medicinal chemistry teams conducting SAR investigations of 1,2,4-triazole-acetamide scaffolds against viral or bacterial protease targets, this compound provides a characterized 4-chlorophenyl-substituted entry point. Class-level evidence demonstrates that 4-chlorophenyl substitution in triazole-acetamides is associated with enhanced serine protease binding (−7.55 kcal/mol docking score) and ~11-fold improved inhibitory potency over ribavirin [2]. Procuring this specific compound enables direct experimental comparison with methyl-, dichloro-, and other N-aryl substituted analogs to map substituent-dependent SAR within a single core scaffold.

Computational Chemistry Library Design with Validated Triazole Pharmacophore Parameters

Computational chemistry groups building focused virtual screening libraries can utilize this compound as a structurally characterized triazole-thioacetamide reference with experimentally validated binding parameters. The 1.10 nM NOP receptor Ki provides a quantitative affinity baseline for pharmacophore model calibration [1], while class-level docking data (−7.55 kcal/mol against serine protease) support the para-chlorophenyl substitution pattern as a privileged fragment for protease-targeted virtual screening [2]. This dual validation—experimental for GPCR targets and computational for protease targets—makes this compound a more information-rich library entry than uncharacterized analogs.

Chemical Probe for Nociceptin/Orphanin FQ Receptor Pharmacology Studies

For academic and industrial labs investigating NOP receptor signaling, trafficking, or biased agonism, this compound offers a characterized 1,2,4-triazole-based chemical probe with sub-nanomolar NOP affinity (Ki = 1.10 nM) [1]. Unlike the majority of reported NOP ligands, which derive from peptide, piperidine, or benzimidazolidinone chemotypes, this compound provides a structurally distinct triazole-thioacetamide scaffold for exploring novel NOP pharmacophore space. Its near-equipotent mu-opioid binding (Ki = 1.70 nM) also enables its use in selectivity profiling assays where NOP-vs-mu discrimination is a key experimental endpoint.

Quote Request

Request a Quote for 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.